Cas no 2229082-25-9 (2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine)

2-(5-Bromo-1H-indol-2-yl)cyclopropan-1-amine is a brominated indole derivative featuring a cyclopropylamine moiety, which enhances its utility as a versatile intermediate in organic synthesis and medicinal chemistry. The bromine substituent at the 5-position of the indole ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The cyclopropylamine group contributes to conformational rigidity, potentially improving binding affinity in biologically active compounds. This compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and other fine chemicals, where its structural features enable precise modifications for target-specific applications. High purity and well-defined reactivity make it a reliable building block for research and industrial use.
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine structure
2229082-25-9 structure
Product name:2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
CAS No:2229082-25-9
MF:C11H11BrN2
Molecular Weight:251.122441530228
CID:5891666
PubChem ID:165802261

2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
    • EN300-1918283
    • 2229082-25-9
    • インチ: 1S/C11H11BrN2/c12-7-1-2-10-6(3-7)4-11(14-10)8-5-9(8)13/h1-4,8-9,14H,5,13H2
    • InChIKey: PWOBNOJHMLEHNE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(C1CC1N)N2

計算された属性

  • 精确分子量: 250.01056g/mol
  • 同位素质量: 250.01056g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 41.8Ų

2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1918283-2.5g
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
2229082-25-9
2.5g
$2940.0 2023-09-17
Enamine
EN300-1918283-1.0g
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
2229082-25-9
1g
$1500.0 2023-05-31
Enamine
EN300-1918283-1g
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
2229082-25-9
1g
$1500.0 2023-09-17
Enamine
EN300-1918283-0.05g
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
2229082-25-9
0.05g
$1261.0 2023-09-17
Enamine
EN300-1918283-0.1g
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
2229082-25-9
0.1g
$1320.0 2023-09-17
Enamine
EN300-1918283-10.0g
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
2229082-25-9
10g
$6450.0 2023-05-31
Enamine
EN300-1918283-0.25g
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
2229082-25-9
0.25g
$1381.0 2023-09-17
Enamine
EN300-1918283-0.5g
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
2229082-25-9
0.5g
$1440.0 2023-09-17
Enamine
EN300-1918283-10g
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
2229082-25-9
10g
$6450.0 2023-09-17
Enamine
EN300-1918283-5.0g
2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine
2229082-25-9
5g
$4349.0 2023-05-31

2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine 関連文献

2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amineに関する追加情報

Compound 2-(5-Bromo-1H-indol-2-yl)cyclopropan-1-amine (CAS No: 2229082-25-9)

The compound 2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine (CAS No: 2229082-25-9) is a fascinating organic molecule with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its bromo-substituted indole ring fused with a cyclopropylamine group, exhibits intriguing properties that make it a valuable subject for research and potential applications.

Structural Features and Synthesis

The molecule consists of a bromo-substituted indole moiety, which is known for its aromatic stability and potential biological activity. The indole ring, a bicyclic structure comprising a benzene ring fused with a pyrrole ring, is a common feature in many bioactive compounds. The bromine substitution at the 5-position of the indole ring introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. The cyclopropane ring attached to the indole further adds complexity to the molecule, offering unique steric and electronic characteristics.

Recent studies have explored various synthetic routes to construct this compound, leveraging advanced methodologies such as Suzuki-Miyaura coupling reactions and palladium-catalyzed cross-couplings. These methods not only enhance the efficiency of synthesis but also pave the way for the incorporation of additional functional groups, thereby expanding the scope of potential applications.

Biological Activity and Applications

Research into 2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine has revealed promising biological activities, particularly in the context of enzyme inhibition and receptor binding. The compound has shown potential as a lead molecule in drug discovery programs targeting various therapeutic areas, including cancer and neurodegenerative diseases.

In vitro studies have demonstrated that this compound exhibits selective inhibition against key enzymes involved in cellular signaling pathways. For instance, it has been found to modulate the activity of protein kinase C (PKC), a family of enzymes implicated in cancer progression. Additionally, preliminary data suggest that the compound may interact with G-protein coupled receptors (GPCRs), making it a candidate for further exploration in treating conditions such as chronic pain and inflammation.

Materials Science Perspective

Beyond its biological applications, 2-(5-bromo-1H-indol-2-yl)cyclopropane amine has also been investigated for its potential in materials science. The cyclopropane ring introduces strain into the molecule, which can be harnessed to create novel materials with unique mechanical or electronic properties. Researchers are exploring its use as a building block for constructing covalent organic frameworks (COFs) and other advanced materials.

Preliminary experiments indicate that this compound can form stable covalent bonds under specific conditions, suggesting its utility in creating porous materials with high surface area. Such materials could find applications in gas storage, catalysis, and sensing technologies.

Future Directions

The ongoing research on CAS No: 2229082-25-9 highlights its versatility as a chemical entity with diverse applications across multiple disciplines. Future studies are expected to focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. Additionally, efforts will continue to explore its structural modifications to unlock new functionalities and improve its performance in both biological and materials-based contexts.

In conclusion, compound 2-(5-bromoindolyl)cyclopropylamine represents a compelling example of how structural complexity can lead to multifaceted utility in modern science. As research progresses, this compound is poised to contribute significantly to advancements in drug development and material innovation.

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